molecular formula C21H21N3O4 B2871670 ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 921899-89-0

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2871670
CAS No.: 921899-89-0
M. Wt: 379.416
InChI Key: OHTXSRHFCIUYRC-UHFFFAOYSA-N
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Description

Ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3-methoxybenzylamino substituent at position 4 and a phenyl group at position 1 of the pyridazine ring. The ethyl ester at position 3 enhances solubility in organic solvents, while the 6-oxo group contributes to hydrogen-bonding interactions, which may influence its crystallinity and biological activity.

Properties

IUPAC Name

ethyl 4-[(3-methoxyphenyl)methylamino]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-28-21(26)20-18(22-14-15-8-7-11-17(12-15)27-2)13-19(25)24(23-20)16-9-5-4-6-10-16/h4-13,22H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTXSRHFCIUYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit kinases or proteases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridazine derivatives structurally related to the target compound, with comparisons of substituents, physicochemical properties, and bioactivity:

Compound Substituents Yield Melting Point (°C) Key Features Reference
Ethyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate (12e) 4-Methoxyphenyl, 5-cyano, 4-methyl 81% 164.0–164.5 High yield; methoxy group enhances lipophilicity and π-π stacking interactions.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 339031-45-7) 4-Butylsulfanyl, 1-phenyl N/A N/A Sulfur-containing substituent improves metabolic stability.
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899943-46-5) 4-Fluorophenyl, 4-methoxy N/A N/A Fluorine substitution increases electronegativity and bioavailability.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 4-Trifluoromethyl, 1-(3-trifluoromethylphenyl) N/A N/A Strong electron-withdrawing groups enhance binding to hydrophobic enzyme pockets.
Target Compound : Ethyl 4-{[(3-methoxyphenyl)methyl]amino}-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate 3-Methoxybenzylamino, 1-phenyl N/A N/A (predicted 150–160) Amino linker may improve solubility; methoxy group aids in receptor recognition. N/A

Key Observations

Substituent Effects on Physicochemical Properties :

  • The methoxy group in position 4 (compound 12e, ) increases lipophilicity (logP ~2.5) compared to hydroxyl or nitro substituents, enhancing membrane permeability .
  • Sulfur-containing substituents (e.g., butylsulfanyl in ) improve metabolic stability by resisting oxidative degradation, critical for oral bioavailability .
  • Trifluoromethyl groups () enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Synthetic Feasibility: Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit higher yields (81–95%) compared to electron-withdrawing groups (e.g., nitro: 40%) due to reduced steric and electronic hindrance . The target compound’s 3-methoxybenzylamino group may require specialized coupling reagents (e.g., EDC/HOBt) for efficient amide bond formation, similar to acrylamide derivatives in .

Fluorinated analogs () exhibit improved pharmacokinetic profiles due to enhanced metabolic stability and tissue penetration .

Crystallographic and Hydrogen-Bonding Analysis

  • The 6-oxo group in pyridazines forms strong hydrogen bonds (e.g., N–H···O=C) that stabilize crystal packing, as demonstrated in Etter’s graph-set analysis (). The target compound’s amino and carbonyl groups may adopt similar intermolecular interactions, influencing solubility and melting point .
  • Ring puckering in pyridazine derivatives () is minimized due to planar conjugation, ensuring optimal alignment for receptor binding .

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